molecular formula C11H18ClN3 B2890032 1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride CAS No. 1264090-73-4

1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride

Cat. No.: B2890032
CAS No.: 1264090-73-4
M. Wt: 227.74
InChI Key: WRVBTVMUPDGFPL-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride typically involves the reaction of pyridine derivatives with diazepane derivatives under specific conditions. One common method involves the alkylation of 1,4-diazepane with 4-(chloromethyl)pyridine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols in solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of 1-(Pyridin-4-ylmethyl)-1,4-diazepane.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:

    1-(Pyridin-2-ylmethyl)-1,4-diazepane hydrochloride: Similar structure but with the pyridine ring attached at the 2-position.

    1-(Pyridin-3-ylmethyl)-1,4-diazepane hydrochloride: Similar structure but with the pyridine ring attached at the 3-position.

    1-(Pyridin-4-ylmethyl)-1,4-diazepane: The non-hydrochloride form of the compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11;/h2-3,5-6,12H,1,4,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBTVMUPDGFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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